6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the carbonyl chloride group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with similar compounds, such as:
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: This compound has a similar structure but differs in the position of the isopropoxy group.
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride: This compound has an isopropyl group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMFGOBRLETIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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